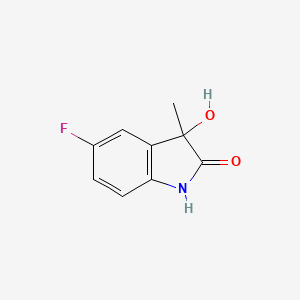
2-Pentenedioic acid, 3-chloro-, dimethyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentenedioic acid, 3-chloro-, dimethyl ester, (E)- is an organic compound with the molecular formula C7H9ClO4. This compound is characterized by the presence of a chloro group and two ester groups attached to a pentenedioic acid backbone. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenedioic acid, 3-chloro-, dimethyl ester, (E)- typically involves the esterification of 3-chloro-2-pentenedioic acid. This can be achieved by reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentenedioic acid, 3-chloro-, dimethyl ester, (E)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Formation of 3-hydroxy-2-pentenedioic acid dimethyl ester.
Reduction: Formation of 3-chloro-2-pentenedioic acid dimethyl alcohol.
Oxidation: Formation of 3-chloro-2-pentenedioic acid.
Aplicaciones Científicas De Investigación
2-Pentenedioic acid, 3-chloro-, dimethyl ester, (E)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pentenedioic acid, 3-chloro-, dimethyl ester, (E)- involves its interaction with molecular targets such as enzymes or receptors. The chloro group and ester functionalities play a crucial role in its reactivity and binding affinity. The compound can inhibit specific enzymes by forming covalent bonds with active site residues, leading to altered enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentenedioic acid, 2-methyl-, dimethyl ester: Similar structure but with a methyl group instead of a chloro group.
2-Pentenedioic acid, 2-methoxy-, dimethyl ester: Contains a methoxy group instead of a chloro group.
Pentanedioic acid, dimethyl ester: Lacks the chloro group and double bond.
Uniqueness
2-Pentenedioic acid, 3-chloro-, dimethyl ester, (E)- is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
66016-87-3 |
|---|---|
Fórmula molecular |
C7H9ClO4 |
Peso molecular |
192.60 g/mol |
Nombre IUPAC |
dimethyl 3-chloropent-2-enedioate |
InChI |
InChI=1S/C7H9ClO4/c1-11-6(9)3-5(8)4-7(10)12-2/h3H,4H2,1-2H3 |
Clave InChI |
QDMDYMAXAZKWQJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=CC(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758471.png)
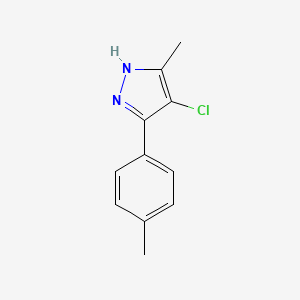
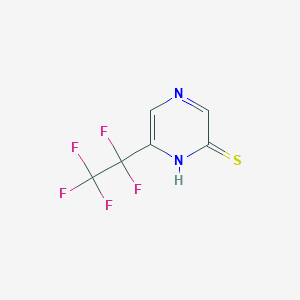
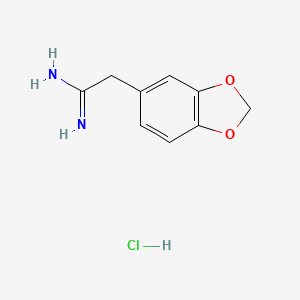
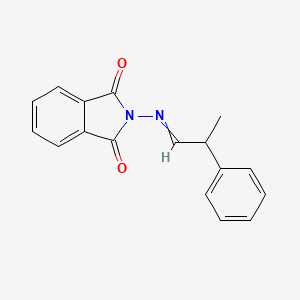
![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B11758501.png)
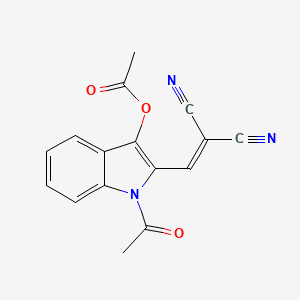
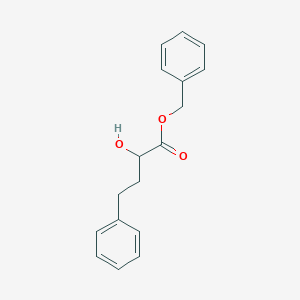

![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11758529.png)
![3-Methyl-2-phenylbenzo[f]quinoxaline](/img/structure/B11758538.png)
![6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B11758539.png)
![[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid](/img/structure/B11758549.png)
